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Compound of Interest

Compound Name: 1H-Perimidine

CAS No.: 204-02-4

Cat. No.: B183711 Get Quote

Executive Summary
1H-Perimidine is a tricyclic heteroaromatic compound consisting of a naphthalene ring fused

to a pyrimidine ring at the peri-positions (1,8). It is a critical scaffold in medicinal chemistry,

serving as a precursor for "proton sponge" analogues, DNA intercalators, and transition metal

ligands.

Primary Challenge: Oxidative instability in solution (darkening) and poor aqueous solubility at

neutral pH.

Key Property: It acts as a monoacidic base. Its solubility is pH-dependent, increasing

significantly in acidic media due to protonation at the N3 position.

Storage Mandate: Store solid at 2–8°C, protected from light and moisture. Solutions in

DMSO or alcohols must be prepared fresh or stored at -20°C under inert gas (Ar/N₂).
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Property Value / Description Context

CAS Number 204-02-4

Parent compound (distinct

from 2,3-dihydro derivatives).

[1]

Molecular Formula C₁₁H₈N₂ MW: 168.20 g/mol

Appearance
Pale brown to yellow

crystalline solid

Darkens to brown/black upon

oxidation (formation of

perimidin-2-one).

Melting Point 222 – 226 °C
Thermally stable in solid state

up to melting.

pKa (Conjugate Acid) ~6.0 – 6.5 (Estimated)

Weak base. Protonation yields

the symmetric perimidinium

cation.

LogP 2.56 (Predicted)

Lipophilic; readily crosses cell

membranes but requires

organic cosolvents.

H-Bond Donors/Acceptors 1 Donor / 1 Acceptor
N1-H acts as donor; N3 acts

as acceptor.

Solubility Profile
Solvent Compatibility Table
Data reflects saturation limits at 25°C.
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Solvent Solubility Rating
Approx. Conc.
(mg/mL)

Application Notes

DMSO High > 100 mg/mL

Preferred solvent for

stock solutions (10–50

mM).

DMF High > 80 mg/mL

Alternative stock

solvent; harder to

remove than alcohols.

Methanol / Ethanol Moderate 20 – 50 mg/mL

Ideal for

recrystallization.

Solubility increases

significantly with heat.

Water (Neutral pH 7) Poor < 0.1 mg/mL

Practically insoluble.

Not suitable for direct

aqueous stock.

0.1 M HCl High > 10 mg/mL

Forms the water-

soluble hydrochloride

salt.

Chloroform / DCM Moderate 10 – 30 mg/mL

Used for liquid-liquid

extraction during

workup.

Diethyl Ether Low < 1 mg/mL

Used to precipitate the

compound from

concentrated alcoholic

solutions.

pH-Dependent Solubility Mechanism
1H-Perimidine exhibits pH-dependent solubility. In neutral or basic media, it exists as the

neutral, lipophilic free base. In acidic media (pH < 4), it protonates to form the perimidinium

cation, which is highly water-soluble.

Dissolution Protocol for Aqueous Assays:
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Dissolve 1H-Perimidine in DMSO to create a 100x stock (e.g., 10 mM).

Dilute into aqueous buffer.

If precipitation occurs: Acidify the buffer slightly or add a solubilizing agent (e.g., 20% HP-

β-CD).

Avoid: Phosphate buffered saline (PBS) at pH > 7.4 for high concentrations (>50 µM), as

the neutral form may crash out.

Stability & Reactivity
Degradation Pathways
The primary instability mode is oxidative dehydrogenation and nucleophilic attack.

Oxidation: In the presence of air and light, 1H-Perimidine oxidizes to perimidin-2-one (a

carbonyl at the C2 position). This reaction is accelerated in solution.

Electrophilic Substitution: The naphthalene ring is electron-rich, making it susceptible to

electrophilic attack (nitration, halogenation) at positions 4, 6, 7, and 9.[2]

Tautomerism: 1H-Perimidine exists in equilibrium with 3H-Perimidine. While identical in the

unsubstituted parent, this equilibrium is critical for N-substituted derivatives.

Visualizing the Degradation Pathway
The following diagram illustrates the oxidative degradation to perimidin-2-one and the

protonation equilibrium.
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Caption: Protonation reversibly solubilizes perimidine (green arrow), while oxidation irreversibly

forms perimidin-2-one (red dashed arrow).

Experimental Protocols
Standard Solubility Determination (Shake-Flask Method)
Use this protocol to verify solubility in a specific assay buffer.

Preparation: Weigh 5 mg of 1H-Perimidine into a 4 mL glass vial.

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, 0.1 M HCl, or DMSO).

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours. Protect from light (wrap in

foil).

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved

solid.

Quantification:

Dilute the filtrate 1:100 in Methanol.

Analyze via UV-Vis (λ_max ~330 nm) or HPLC against a standard curve prepared in

DMSO.

Forced Degradation Study (Stress Testing)
To validate assay window stability:
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Stress Condition Protocol Expected Outcome

Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours Stable. (Forms salt).

Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours
Precipitation. (May degrade if

prolonged).

Oxidation 3% H₂O₂ at RT, 2 hours

Degradation. Formation of

Perimidin-2-one (monitor by

HPLC).

Photostability
UV/Vis light (ICH Q1B), 24

hours

Degradation. Darkening of

solid/solution.

Handling & Storage Guidelines
Solid State: Store at 2–8°C (or -20°C for long term). Keep container tightly sealed under

nitrogen or argon. Protect from light.

Solutions:

DMSO Stocks: Stable for ~1 month at -20°C if protected from moisture (hygroscopic).

Aqueous Dilutions: Prepare fresh. Do not store.

Safety (SDS Summary):

Hazards: Irritant (Skin/Eye/Respiratory).

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to

avoid inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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